benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic name benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate follows IUPAC conventions:

- Parent structure : Piperidine (a six-membered amine ring).

- Substituents :

- A benzyloxycarbonyl group (–COOCH₂C₆H₅) at position 1 of the piperidine ring.

- A methyl group (–CH₂–) at position 4 of the piperidine, further substituted with a 5-bromoindole moiety.

- Indole numbering : Bromine is located at position 5 of the indole’s fused bicyclic system.

Molecular Formula and Mass Spectrometry Data

The molecular formula is C₂₂H₂₃BrN₂O₂ , with an average molecular weight of 427.34 g/mol . High-resolution mass spectrometry (HRMS) reveals an exact mass of 426.0943 g/mol , consistent with the isotopic distribution of bromine.

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₂₃BrN₂O₂ |

| Molecular weight | 427.34 g/mol |

| Exact mass | 426.0943 g/mol |

| Halogen content | 18.7% Br (theoretical) |

Isomeric Considerations and Stereochemical Features

- Structural isomerism : The compound’s connectivity rules out constitutional isomers due to its fixed substitution pattern (bromine at indole C5, methyl linkage at piperidine C4).

- Stereoisomerism : No chiral centers are present in the structure. The piperidine ring adopts a chair conformation, but the equatorial/axial positions of substituents do not produce configurational isomers under standard conditions.

- Tautomerism : The indole’s NH group does not participate in tautomerism due to the absence of adjacent electron-withdrawing groups.

The absence of stereogenic centers simplifies synthetic and analytical workflows, as no enantiomeric or diastereomeric separation is required.

Properties

IUPAC Name |

benzyl 4-[(5-bromoindol-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O2/c23-20-6-7-21-19(14-20)10-13-25(21)15-17-8-11-24(12-9-17)22(26)27-16-18-4-2-1-3-5-18/h1-7,10,13-14,17H,8-9,11-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYIQQRAVLTONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 1808957-45-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

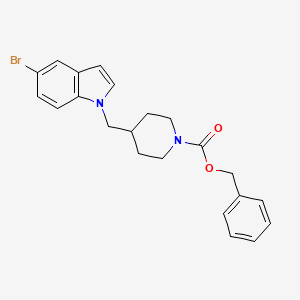

This compound has the following chemical structure:

- Molecular Formula : C22H23BrN2O2

- Molecular Weight : 427.33 g/mol

- Boiling Point : Approximately 562.5 °C (predicted)

- Density : 1.37 g/cm³ (predicted)

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and neuroprotective effects.

Anticancer Properties

Research indicates that compounds containing indole derivatives exhibit notable anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.

In a study investigating the structure-activity relationship, it was found that the presence of the bromine atom in the indole ring enhances the compound's interaction with cellular targets, thereby increasing its potency against cancer cells. The compound exhibited IC50 values in the micromolar range against several tumor cell lines, suggesting significant anticancer potential .

Neuroprotective Effects

The indole scaffold is also associated with neuroprotective properties. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The piperidine moiety may contribute to this effect by enhancing blood-brain barrier permeability, allowing for better CNS penetration.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural components:

| Component | Role in Activity |

|---|---|

| Indole Ring | Imparts anticancer and neuroprotective properties |

| Bromine Substitution | Enhances biological activity through increased target interaction |

| Piperidine Moiety | Potentially improves CNS penetration and bioavailability |

Case Study 1: Anticancer Activity

In a comparative study of various indole derivatives, this compound was found to be one of the most potent compounds against human glioblastoma U251 cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted that compounds with similar structures showed a reduction in neuronal cell death in models of oxidative stress. The study suggested that this compound could serve as a lead compound for developing new neuroprotective drugs .

Scientific Research Applications

Biological Activities

Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate has shown promise in several areas:

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. The bromine substitution may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar indole-based compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The piperidine moiety is known for its neuroprotective properties. Compounds containing piperidine structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Preliminary studies suggest that benzyl esters of piperidine derivatives possess antimicrobial activity against various pathogens. This compound's structure may contribute to its efficacy in inhibiting bacterial growth, although further research is needed to elucidate the mechanisms involved .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in the micromolar range. |

| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress, suggesting protective mechanisms at play. |

| Study C | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with potential for development into a therapeutic agent. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Piperidine Carboxylates

Benzyl 4-((5-Methylpyridin-2-yl)methyl)piperidine-1-carboxylate

- Structure : Features a 5-methylpyridine substituent instead of 5-bromoindole.

- Synthesis : Cross-electrophile coupling of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with 2-bromo-5-methylpyridine (63% yield) .

- Molecular Data : C₂₀H₂₅N₂O₃, MW 341.1860.

- Spectral Data :

Benzyl 4-((6-Methoxypyridin-2-yl)methyl)piperidine-1-carboxylate

- Structure : 6-methoxypyridine substituent.

- Synthesis : Similar to above, using 2-bromo-6-methoxypyridine (61% yield) .

- Molecular Data : C₂₀H₂₅N₂O₃, MW 341.1853.

- Spectral Data :

- ¹H NMR : δ 7.85 (d, 1H, pyridine-H), 6.65 (d, 1H, pyridine-H), 3.95 (s, 3H, OCH₃).

Benzyl 4-((6-Methoxypyridin-3-yl)methyl)piperidine-1-carboxylate (3w)

Key Differences :

Spiro-Indole and Cyclobutyl Derivatives

Benzyl 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate

- Structure : Spirocyclic indole-piperidine system.

- Synthesis : Condensation of benzyl 4-formylpiperidine-1-carboxylate with (4-methoxyphenyl)hydrazine .

- Application : Spiro architectures are prized for conformational rigidity in drug discovery.

tert-Butyl 4-((1-((Benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (37)

Key Differences :

Sulfur-Containing and Bioactive Analogs

Benzyl 4-((5-(4-Fluorophenylcarbamoyl)pyridin-2-ylthio)methyl)piperidine-1-carboxylate (16)

Key Differences :

- Functional Groups : Thioether and carbamoyl groups in 16 vs. bromoindole in the target. These groups may alter solubility and metabolic stability.

Preparation Methods

Synthesis of N-(5-bromo-1H-indol-1-yl)methyl Intermediate

- The 5-bromoindole is reacted with formaldehyde or an equivalent methylene source to introduce the methylene group at the nitrogen position.

- This step typically involves nucleophilic substitution or Mannich-type reactions to form the N-methylene linkage.

Piperidine-1-carboxylate Formation and Protection

- Starting from 4-piperidone hydrochloride, the piperidine ring is prepared.

- The nitrogen of the piperidine is protected by reaction with benzyl chloroformate (Cbz-Cl), forming benzyl piperidine-1-carboxylate.

- This protection is crucial for controlling reactivity during subsequent steps.

Coupling of the Indole and Piperidine Units

- The N-(5-bromo-1H-indol-1-yl)methyl intermediate is coupled to the benzyl piperidine-1-carboxylate.

- This coupling can be achieved via nucleophilic substitution, where the methylene group acts as a linker.

- Typical conditions include the use of base (e.g., potassium carbonate) in an aprotic solvent such as dichloromethane, at room temperature, with stirring for extended periods (e.g., 16 hours).

- The reaction mixture is then worked up by aqueous extraction and purified by flash column chromatography using a mixture of methanol and dichloromethane (approx. 2.5% MeOH/DCM) to isolate the pure product.

Purification and Characterization

- The crude product is purified by flash chromatography to remove unreacted starting materials and side products.

- Characterization is done by NMR, mass spectrometry, and chromatographic purity analysis to confirm the structure and purity.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Piperidone hydrochloride (5 mmol), benzyl bromide (2.5 mmol), potassium carbonate (5 mmol), dichloromethane, methanol (5 drops), RT, 16 h | N-alkylation of piperidone to form benzyl-protected piperidine intermediate |

| 2 | 5-Bromoindole, formaldehyde or equivalent, base | Formation of N-(5-bromo-1H-indol-1-yl)methyl intermediate |

| 3 | Coupling of intermediates in dichloromethane with potassium carbonate, RT, 16 h | Formation of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate |

| 4 | Work-up: aqueous extraction, organic washing (water, brine), drying over MgSO4 | Isolation of product |

| 5 | Purification by flash chromatography (2.5% MeOH/DCM) | Obtaining pure compound |

Research Findings and Optimization Notes

- The piperidine ring’s nitrogen is efficiently protected by the benzyl carbamate group, which is stable under the reaction conditions used for coupling.

- The bromine substituent on the indole ring is preserved throughout the synthesis, which is important for maintaining biological activity and for potential further functionalization via electrophilic aromatic substitution.

- The coupling reaction benefits from mild bases such as potassium carbonate and aprotic solvents to maximize yield and minimize side reactions.

- Reaction times of approximately 16 hours at room temperature provide good conversion while avoiding decomposition.

- Purification by flash chromatography with low percentages of methanol in dichloromethane provides effective separation of the target compound from impurities.

Comparative Structural Analogues

| Compound Name | Key Structural Difference | Relevance |

|---|---|---|

| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | Pyrrolidine ring instead of piperidine | Different ring size affects conformation and activity |

| tert-butyl 6-bromoindoline-1-carboxylate | tert-butyl protecting group, no piperidine | Different protection and ring system |

| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | Different stereochemistry | Chirality influences biological interactions |

These analogues highlight the importance of the piperidine ring and benzyl carbamate protection in the target compound’s synthesis and biological profile.

Q & A

Q. What are the standard synthetic routes for preparing benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate, and how are intermediates characterized?

The compound can be synthesized via cross-electrophile coupling, leveraging brominated indole precursors and piperidine derivatives. For example, and describe analogous syntheses using brominated pyridines and benzyl piperidine carboxylates. Key steps include:

- Bromination : Introducing bromine at the 5-position of indole via in-situ bromination (e.g., using 5-bromo-2-methoxypyridine as a precursor) .

- Coupling : Reacting brominated indole with benzyl 4-(hydroxymethyl)piperidine-1-carboxylate under catalytic conditions (e.g., triphenylphosphine oxide) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product . Characterization involves 1H/13C NMR (e.g., δ 7.3–7.4 ppm for aromatic protons) and HRMS (e.g., molecular ion matching C20H22BrN2O2) .

Q. How do researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Analysis : Key signals include the benzyloxy group (δ ~5.1 ppm for CH2O), piperidine methylene (δ ~3.4–4.2 ppm), and indole aromatic protons (δ ~7.0–7.5 ppm). Coupling constants (e.g., J = 12.4 Hz for axial piperidine protons) help assign stereochemistry .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular formula (e.g., [M+H]+ at m/z 409.08 for C20H22BrN2O2) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, validating bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-electrophile coupling steps, and what factors lead to variability?

- Catalyst Selection : Triphenylphosphine oxide enhances coupling efficiency by stabilizing reactive intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated indoles but may promote side reactions. highlights IPA as a solvent for high-temperature couplings (100°C, 7 h) with 75% yield .

- Temperature Control : Prolonged heating (>12 h) at 100°C increases decomposition risks, while shorter durations (1–2 h) may leave unreacted starting material .

- Contradictions : reports 61–63% yields for similar couplings, while shows 39–75% variability, suggesting substrate electronic effects (e.g., methoxy vs. bromo substituents) .

Q. What strategies resolve contradictions in NMR data when characterizing regioisomers or byproducts?

- 2D NMR : COSY and HSQC distinguish overlapping signals (e.g., indole vs. piperidine methylenes) .

- Isotopic Labeling : Deuterated analogs or 15N-labeled indole derivatives clarify ambiguous assignments .

- Computational Modeling : DFT calculations predict chemical shifts for competing regioisomers, aligning with experimental data .

Q. How do steric and electronic properties of the 5-bromoindole moiety influence biological activity or downstream reactivity?

- Steric Effects : The bulky bromine at C5 may hinder binding to enzyme active sites (e.g., monoacylglycerol lipase inhibitors in ) .

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the indole C3 position, facilitating nucleophilic substitutions (e.g., Suzuki couplings) .

- Biological Assays : Competitive binding studies (e.g., IC50 measurements) compare brominated vs. non-brominated analogs to quantify activity differences .

Methodological Challenges

Q. What are the pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Purification Bottlenecks : Column chromatography becomes impractical at >10 g scales. Alternatives include recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

- Exothermic Reactions : Bromination steps require controlled addition of reagents (e.g., NBS) to avoid thermal runaway .

- Stereochemical Drift : Racemization at the piperidine C4 position can occur under basic conditions; low-temperature (<0°C) reactions preserve chirality .

Q. How can researchers leverage computational tools to predict reactivity or troubleshoot failed syntheses?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins .

- Reaction Pathway Analysis : Software like Gaussian or ORCA calculates transition-state energies to identify kinetic vs. thermodynamic control .

- Machine Learning : Platforms like IBM RXN predict optimal conditions (solvent, catalyst) for novel coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.